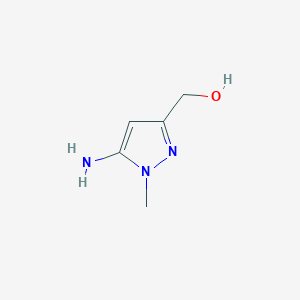

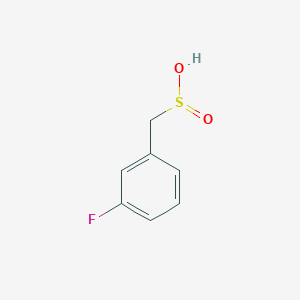

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-amino-1-methyl-1H-pyrazol-3-yl)methanol” is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, can be achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Scientific Research Applications

Eco-friendly Synthesis Strategy

A study by Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters derivatives, including compounds similar to "(5-amino-1-methyl-1H-pyrazol-3-yl)methanol". This research focused on using computational study methods for the synthesis reaction of new pyrazolyl α-amino esters derivatives, demonstrating an economical synthesis strategy with overall yields of 73.5% to 87%. This synthesis route offers access to new active biomolecules through the O-alkylation reaction under various operating conditions, emphasizing the compound's role in creating new bioactive molecules (Mabrouk et al., 2020).

Synthesis and Biological Activity

Another significant contribution is from Kletskov et al. (2018), who explored the synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties. Although not directly mentioning "this compound", the study involves the synthesis of esters and conjugates with related structures, demonstrating the compound's potential in producing derivatives with synergetic effects in chemotherapy for brain tumors (Kletskov et al., 2018).

Antimicrobial and Anticancer Agents

Research by Hafez et al. (2016) on novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, highlights the antimicrobial and anticancer potential of these compounds. This study, which synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated higher anticancer activity for some compounds compared to the reference drug doxorubicin, showcasing the significant potential of pyrazole derivatives in medical research (Hafez et al., 2016).

Synthesis of Bis-3-aminoimidazo[1,2-a]pyridines, Pyrimidines, and Pyrazines

A study by Shaabani et al. (2009) on the synthesis of extended pi-conjugated systems, including bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, through a novel pseudo five-component condensation, demonstrates the versatility of pyrazole derivatives. This research underscores the compound's utility in creating novel pi-conjugated systems with potential applications in electronic and optical materials (Shaabani et al., 2009).

Synthesis, Reaction, and X-ray Crystal Structure Analysis

The study by Attanasi et al. (1997) on 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H)-ones, prepared through the reaction of conjugated azoalkenes, provides insights into the synthesis, reaction mechanisms, and structural analysis of pyrazole derivatives. This research, which includes methanolysis under reflux conditions, contributes to the understanding of the chemical behavior and structural properties of pyrazole derivatives, including potential applications in designing new materials and molecules (Attanasi et al., 1997).

properties

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKXEYGIPCXWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)

![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)

![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)